![molecular formula C23H22O9 B3043027 1,2-Diacetyl-3,5-dibenzoyl-d-ribose CAS No. 71080-18-7](/img/structure/B3043027.png)
1,2-Diacetyl-3,5-dibenzoyl-d-ribose
Overview
Description
1,2-Diacetyl-3,5-dibenzoyl-d-ribose, also known as 1,2-Di-O-acetyl-3,5-di-O-benzoyl-D-ribofuranose, is an intermediate in antiviral medication synthesis . It can be used in the research of combating viral afflictions such as HIV and Hepatitis C .
Synthesis Analysis
The synthesis of a similar compound, 1,2,3-triacetyl-5-deoxy-D-ribose, involves using D-ribose for acetonide protection to generate 2,3-oxy-isopropylidene-1-oxy-methyl-D-ribose. This is then reduced using potassium borohydride and then hydrolyzed to prepare 1-oxy-methyl-5-deoxy-D-ribose ribose. Finally, acetylization is performed to obtain 1,2,3-triacetyl-5-deoxy-D-ribose .Molecular Structure Analysis
The molecular formula of 1,2-Diacetyl-3,5-dibenzoyl-d-ribose is C23H22O9 . The IUPAC name is (4,5-diacetyloxy-3-benzoyloxyoxolan-2-yl)methyl benzoate .Chemical Reactions Analysis
The synthesis of 1,2,3-triacetyl-5-deoxy-D-ribose involves several chemical reactions including acetonide protection, reduction, hydrolysis, and acetylization .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, 1,2,3-Triacetyl-5-deoxy-D-ribose, are as follows: it appears as a white powder with a melting point of approximately 63-64°C .Scientific Research Applications
Synthesis of Nucleosides and Nucleotides
“1,2-Diacetyl-3,5-dibenzoyl-d-ribose” is commonly used in the synthesis of nucleosides and nucleotides, which are important building blocks of DNA and RNA .
Precise Control of Chemical Reactions
This compound can be selectively deprotected under certain conditions, allowing for precise control of chemical reactions .
Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose
A practical route towards the synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose has been described . The key steps include deoxygenation of methyl 2,3-O-isopropylidene-5-O-sulfonyloxy-beta-D-ribofuranoside by reductive displacement employing hydride reagents .
Production of Capecitabine
“1,2-Diacetyl-3,5-dibenzoyl-d-ribose” is an important intermediate in the synthesis of the cancer therapy drug capecitabine . The synthetic method of this intermediate is currently taken from D-ribose .
Reduction of Production Cost
The preparation method of “1,2-Diacetyl-3,5-dibenzoyl-d-ribose” is low in production cost, high in target product yield, and at the same time is conducive to guaranteeing the quality of downstream product capecitabine and reduction of the cost .
Large-scale Industrial Production
The method of producing “1,2-Diacetyl-3,5-dibenzoyl-d-ribose” is simple and easy to handle, making it suitable for large-scale industrial production .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of 1,2-Diacetyl-3,5-dibenzoyl-d-ribose is the hydroxyl groups on ribofuranose . This compound is commonly used as a protecting group for these hydroxyl groups, allowing for precise control of chemical reactions in organic synthesis .
Mode of Action
1,2-Diacetyl-3,5-dibenzoyl-d-ribose interacts with its targets by acting as a protecting group. It binds to the hydroxyl groups on ribofuranose, preventing them from participating in unwanted reactions during organic synthesis . This ensures that the desired reactions can proceed without interference.
Biochemical Pathways
The compound plays a significant role in the synthesis of nucleosides and nucleotides . It is used in the silyl-Hilbert–Johnson reaction, where it is reacted with Trimethylsilyl trifluoromethanesulfonate (TMSOTf) and then deprotected by an acid or base to form a pure artificial nucleotide .
Pharmacokinetics
It is sparingly soluble in water but readily soluble in most organic solvents such as ethanol, acetone, and chloroform .
Result of Action
The primary result of the action of 1,2-Diacetyl-3,5-dibenzoyl-d-ribose is the successful synthesis of nucleosides and nucleotides . These are essential components of DNA and RNA, and their synthesis is a critical step in many biological processes.
Action Environment
The action of 1,2-Diacetyl-3,5-dibenzoyl-d-ribose is influenced by environmental factors such as temperature and pH. For instance, the compound is typically used in reactions that are carried out at specific temperatures . Additionally, the compound’s stability can be affected by the pH of the environment, as it can be deprotected by an acid or base .
properties
IUPAC Name |
(4,5-diacetyloxy-3-benzoyloxyoxolan-2-yl)methyl benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O9/c1-14(24)29-20-19(32-22(27)17-11-7-4-8-12-17)18(31-23(20)30-15(2)25)13-28-21(26)16-9-5-3-6-10-16/h3-12,18-20,23H,13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBBWABGIQGRNBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC1OC(=O)C)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Diacetyl-3,5-dibenzoyl-d-ribose |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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